4-クロロ-1H-インダゾール-5-アミン

説明

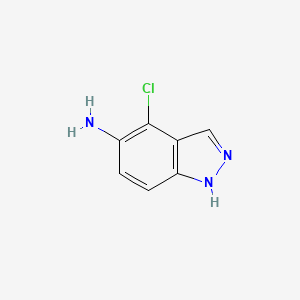

“4-Chloro-1H-indazol-5-amine” is a chemical compound with the CAS Number: 1082041-33-5 . It has a molecular weight of 167.6 . This compound is a member of indazoles , which are important heterocycles in drug molecules .

Molecular Structure Analysis

The molecular structure of “4-Chloro-1H-indazol-5-amine” is represented by the Inchi Code: 1S/C7H6ClN3/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,9H2,(H,10,11) . Indazoles usually contain two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable than 2H-indazole .

Physical And Chemical Properties Analysis

“4-Chloro-1H-indazol-5-amine” is a solid at room temperature .

科学的研究の応用

イミダゾール含有化合物の合成

イミダゾールは、幅広い化学的および生物学的特性を持つ5員環複素環系です . これは、ヒスチジン、プリン、ヒスタミン、DNAベースの構造など、いくつかの天然物の基本的なコアです . 1, 3-ジアゾールの誘導体は、抗菌、抗マイコバクテリア、抗炎症、抗腫瘍、抗糖尿病、抗アレルギー、解熱、抗ウイルス、抗酸化、抗アメーバ、抗寄生虫、抗真菌、および潰瘍原性などのさまざまな生物学的活性を示します . 4-クロロ-1H-インダゾール-5-アミンは、これらのイミダゾール含有化合物の合成に潜在的に使用できます。

レナカパビル合成

7-ブロモ-4-クロロ-1H-インダゾール-3-アミンは、4-クロロ-1H-インダゾール-5-アミンの誘導体であり、レナカパビルの合成に使用されます , HIV-1感染症の治療のための強力なカプシド阻害剤です . この合成法は、位置選択的臭素化とヒドラジンによる複素環形成を含む2段階のシーケンスを利用して、所望の生成物を得ます .

アルツハイマー病の治療

3-アミノインダゾールは、多くの生物学的に活性な化合物に共通する特権的な複素環構造クラスです . たとえば、この構造は、アルツハイマー病の治療の可能性を秘めた物質であるグリコーゲンシンターゼ3β阻害剤1に見られます .

鉄欠乏症の治療

3-アミノインダゾールは、鉄欠乏症の治療法として開発されました . 4-クロロ-1H-インダゾール-5-アミンは、これらの化合物の合成に潜在的に使用できます。

腫瘍成長の抑制

リニファニブは、腫瘍成長を抑制するために使用される強力なチロシンキナーゼ受容体阻害剤です . これは、4-クロロ-1H-インダゾール-5-アミンから合成できる可能性のある3-アミノインダゾール構造を含んでいます。

Safety and Hazards

将来の方向性

Indazoles, including “4-Chloro-1H-indazol-5-amine”, are important building blocks for many bioactive natural products and commercially available drugs . They have attracted considerable attention from chemists due to their pharmacologically important scaffolds . Therefore, they are likely to continue to be a focus of research in the future.

作用機序

Target of Action

4-Chloro-1H-indazol-5-amine is a heterocyclic compound that has been found to interact with several targets. The primary targets of this compound are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction results in changes in the cell cycle and DNA damage response, which can lead to the treatment of diseases such as cancer .

Biochemical Pathways

The biochemical pathways affected by 4-Chloro-1H-indazol-5-amine are primarily those involved in cell cycle regulation and DNA damage response . By inhibiting CHK1 and CHK2 kinases, and modulating the activity of SGK, the compound can affect the progression of the cell cycle and the cellular response to DNA damage .

Pharmacokinetics

It is known that the compound is a solid at room temperature, and it has a molecular weight of 1676 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of 4-Chloro-1H-indazol-5-amine’s action include changes in cell cycle progression and DNA damage response . These changes can lead to the inhibition of cell growth, particularly in cancer cells . For example, one derivative of the compound was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .

Action Environment

The action of 4-Chloro-1H-indazol-5-amine can be influenced by various environmental factors. For instance, the compound’s synthesis involves a two-step sequence including regioselective bromination and heterocycle formation with hydrazine . This process can be influenced by factors such as the choice of solvent and the reaction temperature . Additionally, the compound’s stability and efficacy may be affected by storage conditions .

生化学分析

Biochemical Properties

4-Chloro-1H-indazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to alterations in cellular functions .

Cellular Effects

The effects of 4-Chloro-1H-indazol-5-amine on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4-Chloro-1H-indazol-5-amine has been shown to inhibit cell proliferation and induce apoptosis, which is a programmed cell death mechanism. This compound can also affect the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 4-Chloro-1H-indazol-5-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing them from phosphorylating their substrates. This inhibition can result in changes in gene expression and cellular functions, ultimately affecting cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-1H-indazol-5-amine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-1H-indazol-5-amine remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions .

Dosage Effects in Animal Models

The effects of 4-Chloro-1H-indazol-5-amine vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

4-Chloro-1H-indazol-5-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The effects of 4-Chloro-1H-indazol-5-amine on metabolic flux and metabolite levels can influence its overall pharmacological properties .

Transport and Distribution

The transport and distribution of 4-Chloro-1H-indazol-5-amine within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The localization and accumulation of 4-Chloro-1H-indazol-5-amine can affect its efficacy and toxicity, influencing its therapeutic potential .

Subcellular Localization

The subcellular localization of 4-Chloro-1H-indazol-5-amine is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 4-Chloro-1H-indazol-5-amine can influence its interactions with biomolecules and its overall biological effects .

特性

IUPAC Name |

4-chloro-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWKYVXJPMQSPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694607 | |

| Record name | 4-Chloro-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1082041-33-5 | |

| Record name | 4-Chloro-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1H-indazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate](/img/structure/B1373324.png)

![3-Benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1373329.png)

![2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373330.png)

![benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate](/img/structure/B1373333.png)